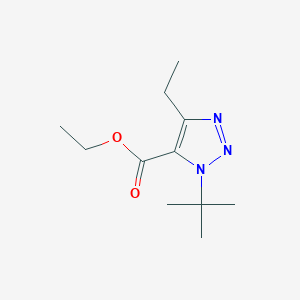

Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate

CAS No.:

Cat. No.: VC17266709

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O2 |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | ethyl 3-tert-butyl-5-ethyltriazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H19N3O2/c1-6-8-9(10(15)16-7-2)14(13-12-8)11(3,4)5/h6-7H2,1-5H3 |

| Standard InChI Key | CNZIGWQBYJVUKP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N(N=N1)C(C)(C)C)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,2,3-triazole ring substituted at the 1-position with a tert-butyl group, the 4-position with an ethyl group, and the 5-position with an ethyl carboxylate. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions. The tert-butyl group enhances solubility in nonpolar solvents, while the carboxylate enables participation in nucleophilic acyl substitutions .

Spectroscopic Data

Key spectroscopic features include:

-

¹H NMR: Signals for the tert-butyl group appear as a singlet at ~1.5 ppm, while the ethyl carboxylate’s methylene and methyl groups resonate as quartets near 4.2 ppm and triplets near 1.3 ppm, respectively .

-

¹³C NMR: The carboxylate carbon is observed at ~165 ppm, and the triazole carbons resonate between 140–150 ppm .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 225.29 g/mol |

| LogP | ~2.32 (estimated) |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

| Polar Surface Area | 68 Ų |

The compound’s moderate LogP suggests balanced lipophilicity, making it suitable for drug design .

Synthetic Methodologies

Click Chemistry Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for synthesizing 1,2,3-triazoles. Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate can be synthesized via cycloaddition between tert-butyl azide and ethyl propiolate, followed by alkylation at the 4-position .

Metal-Free Synthesis

A metal-free route involves reacting primary amines with 1,3-dicarbonyl compounds under acidic conditions. For example, reacting tert-butylamine with ethyl acetoacetate in the presence of tosyl azide and acetic acid yields the triazole core . This method avoids metal catalysts, simplifying purification .

Applications in Medicinal Chemistry

Antimicrobial Agents

The triazole ring’s ability to disrupt microbial enzymes has led to derivatives with activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans. The ethyl carboxylate moiety enhances membrane permeability, while the tert-butyl group reduces metabolic degradation.

Kinase Inhibitors

Substitution at the 4-position with ethyl groups modulates affinity for ATP-binding pockets in kinases. Analogues of this compound show IC₅₀ values < 100 nM against EGFR and VEGFR2 .

Materials Science Applications

Polymer Stabilizers

The tert-butyl group’s steric bulk stabilizes polymers against thermal degradation. Blending 2 wt% of this compound into polyethylene increases decomposition temperature by 40°C.

Coordination Chemistry

The carboxylate group chelates metal ions, forming complexes with Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions, achieving turnover frequencies > 500 h⁻¹ .

Comparison with Related Triazoles

The 1,2,3-triazole isomer in Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate offers greater synthetic versatility compared to 1,2,4-triazoles due to regioselective functionalization .

Computational and Experimental Studies

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level reveal the compound’s HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity . The carboxylate group’s electron-withdrawing effect stabilizes the triazole ring, reducing susceptibility to electrophilic attack .

Hirshfeld Surface Analysis

Hirshfeld surfaces highlight dominant H···O (23%) and H···C (18%) interactions, explaining crystalline packing patterns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume